4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of imidazo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a fused imidazole and pyrimidine ring system. The presence of multiple methyl groups and a methoxy group contributes to its chemical properties and potential biological activities.
The compound has been cataloged with the Chemical Abstracts Service number 88875-16-5 and has a molecular formula of . It is classified as a heterocyclic aromatic compound, which is significant in medicinal chemistry due to its diverse biological activities. The imidazo[1,5-a]pyrimidine derivatives are known for their roles in pharmaceuticals, particularly in anti-cancer and anti-inflammatory drugs.
The synthesis of 4-methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine can be achieved through various methods:
The choice of reaction conditions—such as temperature, pressure, and catalyst concentration—is crucial for optimizing yield and purity. In industrial settings, batch or continuous flow processes may be used depending on scalability requirements .
The molecular structure of 4-methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine features:
4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine can participate in various chemical reactions typical for heterocyclic compounds:
The stability and reactivity of this compound depend on the electronic environment created by the substituents on the ring structure.
The biological activity of 4-methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors.
Research indicates that compounds in this class may exhibit anti-cancer properties by inducing apoptosis in tumor cells through various mechanisms .
4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine has potential applications in:
The core imidazo[1,5-a]pyrimidine scaffold of 4-methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine is typically synthesized via acid- or base-catalyzed condensation between 5-aminoimidazole derivatives and β-dicarbonyl compounds. Methoxy-functionalized precursors (e.g., methyl acetoacetate or methoxyacetone) react with 5-amino-4-methylimidazole under reflux in ethanol, catalyzed by p-toluenesulfonic acid (p-TSA) or acetic acid. This forms the fused bicyclic system through dehydration and cyclization [4] [7]. The 4-methoxy group is introduced regioselectively using methoxy-substituted β-ketoesters, which direct electrophilic attack to the C5 position of the imidazole ring. Critical parameters include:
Table 1: Optimization of Condensation Reactions for Scaffold Construction
Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
5-Amino-4-methylimidazole + Methyl 3-methoxyacetoacetate | p-TSA (10 mol%) | Ethanol | 80 | 85 | C4-OMe, C6-Me |
5-Amino-4-methylimidazole + 4-Methoxy-2,4-pentanedione | AcOH (20 mol%) | Toluene | 110 | 78 | C4-OMe, C8-Me |
5-Amino-4-methylimidazole + Ethyl 2-methylacetoacetate | None | Ethanol | Reflux | 62 | Low (C6/C8 mixture) |
Multicomponent reactions (MCRs) enable single-step installation of the 2,6,8-trimethyl groups. The Groebke-Blackburn-Bienaymé (GBB) reaction is predominant, combining 5-amino-4-methylimidazole, acetylacetone (for 2,6-dimethyl groups), and methoxyacetaldehyde in a one-pot sequence. Scandium(III) triflate (5 mol%) in methanol at 60°C facilitates imine formation, followed by cyclocondensation, yielding the tri-substituted product in ≤90% yield [2] [4]. Key advantages include:
Table 2: Multicomponent Reaction Components for Target Substituents
Component 1 | Component 2 | Component 3 | Catalyst | Product Substituents |
---|---|---|---|---|
5-Amino-4-methylimidazole | Acetylacetone | Methoxyacetaldehyde | Sc(OTf)₃ | 4-OMe, 2,6,8-trimethyl |
5-Aminoimidazole | Pentane-2,4-dione | Propionaldehyde | Yb(OTf)₃ | 2,6,8-trimethyl (no 4-OMe) |
5-Amino-4-methylimidazole | Ethyl acetoacetate | Butyraldehyde | ZrCl₄ | 4-OEt, 2,6,8-trimethyl |
Intramolecular cyclization is critical for enhancing the stability of the methoxy-functionalized imidazo[1,5-a]pyrimidine core. 2-Aminopyrimidine intermediates bearing methoxy and methyl groups undergo copper-catalyzed C–N coupling at 120°C in DMF, forming the fused imidazole ring with >92% efficiency [2] [7]. Key strategies include:
Synthesis Flow:
Step 1: 5-Amino-4-methylimidazole + Methyl 3-methoxyacetoacetate → Condensation (80°C, EtOH) → 4-Methoxy-6-methyl intermediate Step 2: I₂/DMSO oxidation (25°C, 2 h) → C2-C3 bond formation Step 3: CuI/DMF (120°C, N₂) → Intramolecular N1-C8a cyclization → 4-Methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine
Scaling 4-methoxy-2,6,8-trimethylimidazo[1,5-a]pyrimidine synthesis requires optimizing catalysts and solvents to maximize atom economy and minimize waste. Key developments include:
Table 3: Solvent and Catalyst Screening for Kilogram-Scale Synthesis
Catalyst System | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
SiO₂-SO₃H (0.5 mol%) | CPME | 110 | 4 | 95 | 99.2 |
Sc(OTf)₃ (5 mol%) | Methanol | 60 | 1.5 | 90 | 98.5 |
p-TSA (10 mol%) | Ethanol | 80 | 8 | 85 | 97.8 |
Pd(OAc)₂/XPhos (2 mol%) | Toluene | 120 | 0.25 (MW) | 92 | 99.1 |
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: 21416-14-8